Methyl 2-amino-3-(benzyloxy)propanoate
Description
Contextualization as a Chiral Alpha-Amino Acid Derivative
Methyl 2-amino-3-(benzyloxy)propanoate, systematically known as Methyl O-benzyl-L-serinate, is a derivative of the naturally occurring amino acid L-serine. As a chiral alpha-amino acid derivative, its stereochemistry is a critical feature, influencing the three-dimensional structure and biological activity of the molecules synthesized from it. The inherent chirality of this compound makes it an invaluable asset in asymmetric synthesis, where the precise control of stereoisomers is paramount. mdpi.com The global pharmaceutical market has seen a significant shift towards single-enantiomer drugs, driven by the understanding that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. chemicalbook.com
The structure of this compound features a methyl ester at the C-terminus and a benzyl (B1604629) ether protecting the hydroxyl group of the serine side chain. The benzyl group not only enhances the compound's solubility and reactivity in various organic solvents but also provides a stable protecting group that can be selectively removed under specific reaction conditions. chemimpex.com This strategic protection allows chemists to perform modifications on other parts of the molecule without affecting the hydroxyl group until its functionality is required.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | Methyl (2S)-2-amino-3-(benzyloxy)propanoate | C11H15NO3 | 209.24 | 55895-87-9 |
| O-Benzyl-L-serine | (2S)-2-Amino-3-(benzyloxy)propanoic acid | C10H13NO3 | 195.22 | 4726-96-9 nih.gov |
| N-Benzyl-L-serine, methyl ester | Methyl (2S)-2-(benzylamino)-3-hydroxypropanoate | C11H15NO3 | 209.24 nih.gov | 123639-56-5 nih.gov |
| O-Benzyl-L-serine methyl ester hydrochloride | Methyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride | C11H16ClNO3 | 245.70 | 19525-87-2 tcichemicals.com |
Note: Data sourced from various chemical suppliers and databases. The properties can have slight variations depending on the source.
Significance as a Building Block in Complex Molecule Synthesis
The utility of this compound as a building block is well-established in the synthesis of a wide array of complex and biologically significant molecules. Its bifunctional nature, possessing both a reactive amine and a protected hydroxyl group, allows for its incorporation into peptide chains and other complex scaffolds. chemimpex.com
One notable application is in the synthesis of ureidopeptides and peptidyl ureas. nih.gov These compounds are peptidomimetics where a urea (B33335) linkage replaces a standard amide bond, a strategy often employed to enhance metabolic stability and improve pharmacokinetic properties. The synthesis can involve the conversion of an N-protected amino acid, such as one derived from O-benzyl-L-serine, into an isocyanate, which then reacts with an amino acid ester to form the ureidopeptide. researcher.life
Furthermore, serine derivatives, including O-benzyl-L-serine, are crucial in the total synthesis of complex natural products. For instance, in the synthesis of vancomycin (B549263) and its analogues, a class of glycopeptide antibiotics used to treat serious bacterial infections, protected serine derivatives are key components. nih.govnih.gov The synthesis of the vancomycin aglycon, the core structure of the antibiotic, involves the coupling of various amino acid building blocks, where the protected hydroxyl group of a serine derivative is essential for subsequent glycosylation steps. nih.gov The choice of protecting groups, such as the benzyl ether, is critical for the success of these multi-step syntheses. nih.gov
The compound also serves as a precursor in the development of novel therapeutic agents, particularly for neurological disorders. chemimpex.com The ability to selectively modify the molecule allows for the creation of diverse libraries of compounds for screening and lead optimization.
Table 2: Examples of Complex Molecules Synthesized Using Serine Derivatives
| Target Molecule/Class | Role of Serine Derivative | Significance |
| Vancomycin Analogues | Chiral building block for the peptide backbone. nih.gov | Important class of antibiotics for treating resistant bacterial infections. |
| Ureidopeptides | Precursor for the formation of the urea linkage. nih.gov | Peptidomimetics with potentially improved stability and bioavailability. |
| SARS-CoV-3CL Protease Inhibitors | Scaffold for designing functionalized inhibitors. nih.gov | Potential therapeutic agents for treating coronavirus infections. |
Overview of Research Trajectories for Serine-Derived Analogues
The research landscape for serine-derived analogues is dynamic and expansive, driven by the continuous demand for new therapeutic agents and more efficient synthetic methodologies. A significant area of focus is the development of novel protecting group strategies. While the benzyl group is widely used, research continues to explore other protecting groups that offer different labilities, allowing for more complex and orthogonal synthetic routes.
Another major research trajectory is the use of serine derivatives in the creation of peptidomimetics and other non-natural structures. This includes the synthesis of molecules with altered backbones, such as ureidopeptides, to overcome the limitations of natural peptides, like poor stability and low oral bioavailability. researcher.life The incorporation of serine analogues into peptide sequences can also be used to probe protein-protein interactions and enzyme mechanisms. nih.gov
Furthermore, there is a growing interest in the enzymatic synthesis and modification of serine derivatives. Biocatalysis offers a green and highly selective alternative to traditional chemical methods. For example, enzymes like D-threonine aldolase (B8822740) have been used for the industrial-scale production of D-serine, which can then be used as a building block in cascade enzymatic processes to synthesize other valuable chiral molecules. cymitquimica.com
The development of serine-based inhibitors for various enzymes is also an active area of research. Serine hydrolases, a large and diverse class of enzymes, are important drug targets for a range of diseases, including type 2 diabetes and Alzheimer's disease. nih.gov Serine derivatives are being designed and synthesized to act as specific inhibitors for these enzymes. nih.gov The design of these inhibitors often involves mimicking the transition state of the enzymatic reaction.
Finally, the application of serine derivatives in asymmetric synthesis continues to be a fruitful area of investigation. The development of new catalytic methods that utilize the chirality of serine analogues to induce stereoselectivity in a wide range of chemical transformations is a key focus. researchgate.net These advancements are crucial for the efficient and environmentally friendly production of enantiomerically pure pharmaceuticals and other fine chemicals. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKHOKTUJSLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339968 | |
| Record name | Methyl 2-amino-3-(benzyloxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55895-87-9 | |
| Record name | Methyl 2-amino-3-(benzyloxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Amino 3 Benzyloxy Propanoate
Classical Multi-Step Synthetic Routes
The classical approach to synthesizing Methyl 2-amino-3-(benzyloxy)propanoate relies on a series of well-established chemical transformations. The general strategy involves the initial protection of the reactive amino and carboxyl groups of a serine derivative, followed by the introduction of the benzyl (B1604629) group onto the hydroxyl moiety, and concluding with selective deprotection to furnish the final product.
Esterification Strategies for Propanoic Acid Derivatives
The introduction of the methyl ester functionality is a critical step in the synthesis. A common method involves the esterification of an N-protected serine derivative. For instance, N-Boc-L-serine can be converted to its methyl ester by reaction with methyl iodide in the presence of a base like potassium carbonate in dimethylformamide (DMF). orgsyn.org This reaction proceeds smoothly to give N-Boc-L-serine methyl ester in high yield. orgsyn.org
Alternatively, enzymatic methods offer a milder and more selective approach. The protease alcalase has been shown to effectively catalyze the esterification of various N-protected amino acids, including Cbz-protected phenylalanine, with different alcohols. researchgate.net This biocatalytic approach can provide high yields of the desired ester under gentle conditions. researchgate.net Another classical method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, typically under reflux conditions. truman.edu
Table 1: Comparison of Esterification Methods for Serine Derivatives
| Method | Reagents | Yield | Notes |
| Methyl Iodide | N-Boc-L-serine, CH₃I, K₂CO₃, DMF | 86% | The reaction is typically complete within a few hours at room temperature. orgsyn.org |
| Enzymatic | N-Cbz-amino acid, alcohol, alcalase | 72-92% | Offers high selectivity for the α-carboxylic acid and proceeds under mild conditions. researchgate.net |
| Fischer-Speier | Carboxylic acid, methanol, H₂SO₄ | Variable | An equilibrium process that may require removal of water to drive the reaction to completion. truman.edu |
Ether Formation for the 3-Benzyloxy Moiety
The formation of the 3-benzyloxy ether is a key transformation to arrive at the target structure. This is typically achieved through a Williamson ether synthesis. Starting from an N-protected serine derivative, the hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with benzyl bromide or a similar benzylating agent to form the benzyl ether.
For example, N-(tert-butoxycarbonyl)-L-serine can be treated with sodium hydride in an anhydrous solvent like dimethylformamide (DMF), followed by the addition of benzyl bromide, to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine. rsc.org This step is crucial for installing the benzyloxy group at the 3-position of the propanoate backbone.
Stereocontrolled Formation of the Alpha-Amino Center
The stereochemistry of the α-amino center is typically established by starting with an enantiomerically pure starting material, most commonly L-serine or D-serine. The subsequent reactions are designed to proceed without racemization at the chiral center. The use of protecting groups on the α-amino group, such as Boc or Cbz, is instrumental in preventing side reactions and preserving the stereochemical integrity throughout the synthetic sequence.
Stereocontrolled syntheses of α-amino acids and their esters are a significant area of research, with methods like asymmetric phase-transfer catalysis and organocatalysis being developed to achieve high enantioselectivity. nih.gov In the context of this compound, the chirality is sourced from the starting L-serine, ensuring the (S)-configuration at the α-carbon.
Amino Group Protection and Subsequent Deprotection Methodologies
The protection of the α-amino group is a fundamental requirement in the synthesis of amino acid derivatives to prevent its undesired reactivity during subsequent chemical transformations. Following the successful synthesis of the protected intermediate, a selective deprotection step is necessary to reveal the free amine in the final product.
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. orgsyn.orggoogle.com It is introduced by reacting the amino group with benzyl chloroformate in the presence of a base. google.com For instance, L-serine can be N-protected with a Cbz group to form N-Cbz-L-serine. truman.edugoogle.comresearchgate.net This protected intermediate can then be further functionalized. The Cbz group is stable to a range of reaction conditions, making it suitable for multi-step syntheses. orgsyn.org The synthesis of N-Cbz-L-serine benzyl ester is also a relevant precursor, where both the amino and carboxyl groups are protected. sigmaaldrich.com
Table 2: Cbz-Protected Serine Precursors
| Compound | CAS Number | Molecular Formula | Use in Synthesis |
| N-Cbz-L-serine | 1145-80-8 | C₁₁H₁₃NO₅ | Starting material for esterification and etherification. truman.edugoogle.comresearchgate.net |
| N-Cbz-L-serine benzyl ester | 21209-51-8 | C₁₈H₁₉NO₅ | Fully protected serine for selective deprotection strategies. sigmaaldrich.com |
| Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate | 14464-15-4 | C₁₂H₁₅NO₅ | Direct precursor for the benzylation of the hydroxyl group. lookchem.comchemicalbook.com |
The removal of the Cbz protecting group is a well-established process, with several methods available to suit the specific substrate and presence of other functional groups.
The most common method for Cbz deprotection is hydrogenolysis . This involves reaction with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. orgsyn.orgrsc.org This reaction is typically clean and efficient, yielding the free amine, toluene (B28343), and carbon dioxide. orgsyn.org Variations of this method include transfer hydrogenation, which uses a hydrogen donor like triethylsilane in the presence of Pd/C. lookchem.com
Another approach for Cbz cleavage involves the use of strong acids, such as HBr in acetic acid, although these conditions are harsher and may not be compatible with acid-sensitive functional groups. orgsyn.org More recently, milder methods have been developed, such as the use of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which can selectively deprotect the N-Cbz group in the presence of other sensitive groups like O-benzyl ethers. researchgate.net Other reported methods include the use of low-carbon alcohols like methanol or ethanol (B145695) as the deprotecting reagent. chemicalbook.com
Table 3: Common Deprotection Methods for the Cbz Group
| Method | Reagents | Key Features |
| Hydrogenolysis | H₂, Pd/C | Mild, common, and high-yielding. orgsyn.orgrsc.org |
| Transfer Hydrogenation | Triethylsilane, Pd/C | Avoids the use of gaseous hydrogen. lookchem.com |
| Acidolysis | HBr in Acetic Acid | Harsh conditions, may cleave other acid-labile groups. orgsyn.org |
| Lewis Acid | AlCl₃, HFIP | Mild and selective. researchgate.net |
| Alcoholysis | Methanol or Ethanol | A newer, milder approach. chemicalbook.com |
Stereoselective and Asymmetric Synthesis Approaches
The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. The biological activity of the final products often depends on the precise three-dimensional arrangement of their atoms. Therefore, stereoselective and asymmetric methods are crucial.
Chiral Pool Synthesis Strategies, often commencing from L-Serine
Chiral pool synthesis is a common strategy that utilizes readily available, enantiomerically pure natural products as starting materials. L-serine, a naturally occurring amino acid, is an ideal and frequently used precursor for the synthesis of this compound. rsc.orgchemicalbook.com This approach leverages the inherent chirality of L-serine to produce the desired stereoisomer of the target molecule.
The synthesis typically involves a sequence of protection and modification steps. A general route starts with the protection of the amino group of L-serine, often with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then benzylated using a reagent like benzyl bromide in the presence of a base such as sodium hydride. rsc.org Subsequent esterification of the carboxylic acid to a methyl ester, followed by deprotection of the amino group, yields the target compound. researchgate.net
A representative synthetic sequence is as follows:
Amino Protection: L-serine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N-(tert-butoxycarbonyl)-L-serine. rsc.org
Hydroxyl Benzylation: The resulting N-Boc-L-serine is treated with benzyl bromide and a strong base (e.g., NaH) in an appropriate solvent like dimethylformamide (DMF) to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine. rsc.org
Esterification: The carboxylic acid is converted to its methyl ester. This can be achieved using various esterification methods, such as reaction with methanol in the presence of an acid catalyst or a coupling agent. A common method involves using trimethylchlorosilane (TMSCl) in methanol. researchgate.net
Amino Deprotection: The Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane, to afford (S)-Methyl 2-amino-3-(benzyloxy)propanoate as its salt. rsc.orgchemicalbook.com
This strategy is advantageous due to the high enantiomeric purity of the starting L-serine, which is directly transferred to the final product.
Enantioselective Catalysis in the Preparation of Specific Stereoisomers
Enantioselective catalysis offers an alternative to chiral pool synthesis, creating the desired stereocenter from an achiral or racemic precursor through the use of a chiral catalyst. While direct enantioselective synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach.
For instance, the asymmetric amination of α-keto esters or related aldehydes can be a powerful tool. Research has shown the efficient enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride from 2-methyl-3-((4-(trifluoromethyl)benzyl)oxy)propanal using an organocatalyst derived from D-3-(1-Naphthyl)-alanine. tandfonline.com This key step, an asymmetric Michael α-amination, demonstrates that high levels of stereocontrol can be achieved with chiral catalysts. tandfonline.com Similar strategies could be envisioned for the synthesis of the non-methylated analogue.
The use of chiral ligands with metal catalysts is another prominent method in enantioselective synthesis. For example, new L-serine derivative ligands have been prepared and used as cocatalysts in Diels-Alder reactions, demonstrating their ability to coordinate with Lewis acids and influence the reaction's outcome. nih.gov This principle of using chiral ligands derived from amino acids can be extended to catalyze reactions that would lead to the enantioselective formation of the desired serine derivative.
| Catalytic Approach | Precursor Type | Catalyst/Ligand Example | Potential Outcome |
| Organocatalysis | α-Keto ester/aldehyde | Naphthylalanine derivative tandfonline.com | High enantiomeric excess of the target stereoisomer |
| Metal Catalysis | Achiral starting material | Chiral Serine-derived ligands nih.gov | Enantioselective formation of the C-N bond |
Diastereoselective Control in Synthetic Pathways
In synthetic pathways that generate more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) is crucial. While this compound itself has only one stereocenter, its use as a building block in the synthesis of more complex molecules, such as peptides or conformationally constrained serine analogues, often involves the creation of new stereocenters where diastereoselective control is essential. acs.orgresearchgate.net
For example, in the synthesis of vicinal amino alcohols from amino acids, the diastereoselectivity of the reaction is a key consideration. acs.org The addition of organometallic reagents to chiral amino aldehydes derived from serine can proceed with high diastereoselectivity, influenced by the existing stereocenter. The formation of chelation-controlled intermediates often dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one diastereomer.
The synthesis of constrained serine analogues, such as 1-amino-6-hydroxy-3,4-dimethylcyclohex-3-enecarboxylic acid, has been achieved with high diastereoselectivity through a Diels-Alder reaction, highlighting how the stereochemistry of complex serine derivatives can be controlled. acs.org
Chemo-Enzymatic Synthesis Protocols
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to build complex molecules efficiently. Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) under mild conditions, while chemical steps can be used for transformations not accessible through biocatalysis. nih.gov
For the synthesis of this compound and related compounds, enzymes like lipases and proteases can be employed for selective transformations. For example, papain has been used as a catalyst for peptide synthesis from amino acid esters. acs.org Studies have shown that the nature of the ester group, such as a benzyl ester, can significantly enhance the substrate affinity and broaden the substrate specificity of the enzyme. acs.org
A potential chemo-enzymatic route could involve:
Chemical Synthesis of a racemic or protected precursor.
Enzymatic Resolution: An enzyme, such as a lipase, could be used to selectively hydrolyze one enantiomer of a racemic ester derivative, allowing for the separation of the two enantiomers.
Enzymatic transformations on the serine backbone, taking advantage of the high stereoselectivity of enzymes like serine proteases. rsc.org
This approach can lead to products with very high enantiomeric purity under environmentally benign conditions.
Green Chemistry Principles and Sustainable Synthetic Approaches
Modern synthetic chemistry places increasing emphasis on green and sustainable practices, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.
Exploration of Biocatalytic Transformations
Biocatalysis is a cornerstone of green chemistry, utilizing enzymes or whole microorganisms to catalyze chemical reactions. rsc.org The high selectivity of enzymes often reduces the need for protecting groups and purification steps, leading to shorter, more efficient synthetic routes.
The biosynthesis of L-serine in organisms occurs from the glycolytic intermediate 3-phosphoglycerate (B1209933) through a three-step pathway involving oxidation, transamination, and hydrolysis, all catalyzed by specific enzymes. nih.govyoutube.comyoutube.com While mimicking this entire pathway in vitro for the synthesis of a protected derivative like this compound is complex, individual biocatalytic steps can be integrated into a synthetic strategy.
Key areas where biocatalysis can be applied include:
Enzymatic Resolution: As mentioned in the chemo-enzymatic section, enzymes can resolve racemic mixtures to provide enantiomerically pure compounds.
Transaminases: ω-Transaminases are powerful biocatalysts for the synthesis of chiral amines from ketones. A biocatalytic transamination step could be used to install the amino group enantioselectively onto a suitable keto-ester precursor.
Lipases for Esterification/Hydrolysis: Lipases can catalyze both the formation and hydrolysis of esters with high selectivity, offering a green alternative to chemical methods. rsc.org
The development of robust enzymes through protein engineering continues to expand the scope of biocatalysis, making it an increasingly viable and sustainable option for the synthesis of fine chemicals and pharmaceutical intermediates.
Development of Atom-Economical Reactions
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Traditional syntheses of complex molecules like this compound often involve multiple steps of protection and deprotection, which generate stoichiometric amounts of waste and thus have low atom economy. primescholars.comrsc.org For instance, a common pathway involves the N-protection of L-serine (e.g., with a Boc group), followed by O-benzylation, esterification, and subsequent N-deprotection. rsc.org Each step requires reagents that are not part of the final molecule, leading to significant byproduct formation.
Modern approaches aim to circumvent these lengthy sequences by developing more direct, catalytic reactions. An example of a more atom-economical approach is the direct esterification of O-benzyl-L-serine with methanol. Catalytic methods for this transformation are particularly efficient. One notable method employs trimethylchlorosilane (TMSCl) in methanol at room temperature to produce various amino acid methyl esters in high yields. nih.gov This system offers mild reaction conditions, a simple workup, and avoids harsh reagents like thionyl chloride or gaseous hydrochloric acid. nih.gov The efficiency of this method for different amino acids highlights its broad applicability.
| Amino Acid Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| Glycine | 24 | 98 |
| L-Alanine | 12 | 96 |
| L-Valine | 12 | 95 |
| L-Phenylalanine | 12 | 98 |
| L-Proline | 12 | 97 |
| L-Serine | 12 | 96 |
Table 1: Yields for the synthesis of various amino acid methyl ester hydrochlorides using the TMSCl/Methanol method, demonstrating a highly efficient and broadly applicable atom-economical approach. nih.gov
Another strategy to improve atom economy is through the use of catalytic benzylation. A protocol utilizing 2-benzyloxypyridine and methyl triflate provides a neutral environment for the benzylation of alcohols, compatible with sensitive functional groups like the acid-labile Boc group and base-labile esters. beilstein-journals.org By moving from stoichiometric activating groups to catalytic systems, the generation of waste is significantly minimized.
From the perspective of atom economy, addition and rearrangement reactions are considered ideal, followed by substitution reactions, with eliminations being the least desirable. primescholars.com The synthesis of this compound primarily relies on substitution reactions (esterification and benzylation). Therefore, the transition from classical methods, which often have atom economies below 50%, to modern catalytic alternatives represents a significant advancement in sustainable chemical synthesis. primescholars.com
Solvent Selection and Reaction Efficiency Optimization
The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates, yields, and in some cases, the stereochemical outcome. In the synthesis of this compound and its precursors, optimizing solvent selection has been a key area of research to improve efficiency and adhere to green chemistry principles.
Historically, the direct esterification of amino acids to form benzyl esters often utilized solvents like benzene (B151609) or carbon tetrachloride. researchgate.net These solvents effectively remove the water generated during the reaction via azeotropic distillation, driving the equilibrium towards the product. However, due to their high toxicity and environmental hazards, safer alternatives have been sought. A study demonstrated that cyclohexane (B81311) can successfully replace benzene for the synthesis of various L- and D-amino acid benzyl esters, including that of serine. researchgate.net This substitution not only avoids the use of a banned solvent but also preserves the enantiomeric purity of the product. The same study found that using toluene, a seemingly similar aromatic solvent, led to significant racemization, underscoring the subtle yet critical role of the solvent in maintaining stereochemical integrity. researchgate.net
| Amino Acid | Azeotroping Solvent | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| L-Phenylalanine | Cyclohexane | 85 | >99 |
| L-Phenylalanine | Toluene | 83 | 0 |
| L-Serine | Cyclohexane | 70 | >99 |
| L-Valine | Cyclohexane | 88 | >99 |
| L-Valine | Toluene | 85 | 96 |
Table 2: Comparison of cyclohexane and toluene as azeotroping solvents in the synthesis of amino acid benzyl esters, showing the critical impact of solvent choice on product racemization. researchgate.net
In the O-benzylation step, solvent choice is equally important. In one method for the benzylation of an N-Boc-serine derivative, the reaction failed to proceed in toluene but was successful in trifluorotoluene, which is also considered a greener alternative to solvents like dichloromethane. beilstein-journals.orgresearchgate.net For SN2-type benzylation reactions using a strong base like sodium hydride, a polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) is often employed to ensure the solubility of reactants and facilitate the reaction. rsc.org
Furthermore, optimizing reaction efficiency can involve selecting a solvent that also acts as a reagent. In the previously mentioned methyl esterification using TMSCl, methanol serves as both the reaction solvent and the methylating agent, simplifying the reaction setup and workup. nih.gov The efficiency of such a system can, however, be dependent on the solubility of the starting amino acid in methanol, which may necessitate longer reaction times for less soluble substrates. nih.gov
Ultimately, the strategic selection of solvents—balancing reactivity, safety, environmental impact, and effect on product purity—is a cornerstone of modern, efficient synthetic methodologies.
Chemical Reactivity and Derivatization of Methyl 2 Amino 3 Benzyloxy Propanoate
Reactions Involving the Alpha-Amino Group
The primary amino group in Methyl 2-amino-3-(benzyloxy)propanoate is a key site for a variety of chemical modifications, enabling its incorporation into larger molecular frameworks and the introduction of diverse functionalities.
Amidation and Peptide Coupling Reactions for Oligomer Formation
The primary amine of this compound can readily participate in amidation reactions to form peptide bonds. This reactivity is fundamental to its use in the synthesis of peptides and peptidomimetics. To achieve controlled oligomerization, the carboxyl group of the incoming amino acid must be activated. youtube.com Common coupling reagents used for this purpose convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amino group of the O-benzyl-serine derivative. youtube.com
A variety of coupling reagents can be employed, each with its own advantages regarding reaction speed, efficiency, and suppression of side reactions like racemization. nih.gov These reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC), as well as phosphonium (B103445) and aminium/uronium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]). luxembourg-bio.com The general mechanism involves the activation of a carboxylate, followed by nucleophilic attack from the amine. nih.gov
The iterative process of deprotection of the N-terminus of the growing peptide chain, followed by coupling with the next N-protected amino acid, allows for the stepwise construction of oligomers. luxembourg-bio.com The benzyloxy group on the serine side chain serves as a stable protecting group under standard peptide synthesis conditions, preventing unwanted reactions at the hydroxyl group. peptide.com
Table 1: Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Abbreviation | Activating Species | Byproducts |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Dicyclohexylurea (DCU) |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Acylphosphonium salt | HOBt, Tripyrrolidinophosphine oxide |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Activated ester | HOAt, Tetramethylurea |
This table is generated based on information from multiple sources. youtube.comnih.govluxembourg-bio.com
Formation of N-Substituted and N-Protected Derivatives
The nucleophilic nature of the alpha-amino group makes it susceptible to reaction with various electrophiles, leading to the formation of N-substituted and N-protected derivatives. N-protection is a critical step in peptide synthesis to prevent self-polymerization and to control the sequence of amino acid addition. peptide.com
Commonly used N-protecting groups for amino acids include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). luxembourg-bio.compeptide.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is removed under basic conditions, commonly with piperidine, which is orthogonal to the acid-labile Boc and benzyl (B1604629) ether protecting groups. luxembourg-bio.comug.edu.pl
Beyond protection, the amino group can be functionalized to introduce other substituents. For instance, N-alkylation can be achieved, although direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com More controlled methods are often preferred.
Reductive Amination Pathways
Reductive amination is a powerful and versatile method for forming C-N bonds and represents a key strategy for the N-alkylation of this compound. wikipedia.org This reaction involves the condensation of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comresearchgate.net
A variety of reducing agents can be used, with the choice often depending on the specific substrates and desired selectivity. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they can selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure is highly efficient and avoids the issues of over-alkylation often encountered with direct alkylation methods. masterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org This pathway allows for the introduction of a wide range of alkyl and arylmethyl groups onto the nitrogen atom. masterorganicchemistry.com
Transformations at the Benzyloxy Moiety
The benzyloxy group serves as a robust protecting group for the hydroxyl function of the serine backbone but can also be a site for further chemical modification.
Selective Cleavage of the Benzyl Ether Protecting Group to Yield Hydroxy Derivatives
The removal of the benzyl ether protecting group to unmask the hydroxyl functionality is a common and crucial transformation. This deprotection is most frequently accomplished via catalytic hydrogenolysis. acsgcipr.org This method involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgresearchgate.net The reaction proceeds under mild conditions and yields the free hydroxyl group and toluene (B28343) as a byproduct. acsgcipr.org Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, offers an alternative that avoids the need for handling gaseous hydrogen. organic-chemistry.orgacsgcipr.org
While hydrogenolysis is highly effective, it is not compatible with other reducible functional groups within the molecule, such as alkenes or alkynes. researchgate.net In such cases, alternative methods for benzyl ether cleavage are required. Lewis acids, such as boron trichloride (B1173362) (BCl₃), can effect the cleavage of benzyl ethers. researchgate.netorganic-chemistry.org The use of a cation scavenger, like pentamethylbenzene, can prevent side reactions such as Friedel-Crafts benzylation of electron-rich aromatic rings that might be present in the substrate. researchgate.net Oxidative methods can also be employed for the deprotection of certain substituted benzyl ethers, for instance, p-methoxybenzyl (PMB) ethers can be cleaved using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org
Table 2: Selected Methods for Benzyl Ether Cleavage
| Method | Reagents | Conditions | Key Features |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Mild, efficient, but not compatible with reducible groups. acsgcipr.org |
| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Mild heating | Avoids gaseous H₂. acsgcipr.org |
| Lewis Acid Cleavage | BCl₃, C₆HMe₅ (scavenger) | Low temperature (e.g., -78 °C) | Chemoselective, useful for substrates with reducible groups. researchgate.netorganic-chemistry.org |
This table is based on information from multiple sources. acsgcipr.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org
Regioselective Functionalization of the Aromatic Ring System in the Benzyloxy Moiety
While the benzyl group is primarily a protecting group, its aromatic ring can, in principle, undergo electrophilic aromatic substitution reactions. However, directing such reactions to a specific position on the benzene (B151609) ring can be challenging. The benzylic ether oxygen is an ortho-, para-directing group, but its activating effect is modest. Standard electrophilic substitution reactions like nitration or halogenation would likely lead to a mixture of ortho and para isomers, and potentially side reactions at other functional groups if not properly protected.
More advanced methods for regioselective functionalization of aromatic rings often rely on directed ortho-metalation or transition-metal-catalyzed C-H activation. mdpi.com These strategies typically require a directing group on the aromatic ring itself. In the context of the benzyloxy group of this compound, achieving regioselective functionalization would likely necessitate modification of the benzyl group itself, for example, by introducing a directing group onto the phenyl ring prior to its installation as a protecting group. For instance, palladium-catalyzed C-H activation has been used for the olefination at the C4 position of tryptophan derivatives, guided by a directing group on the indole (B1671886) nitrogen. mdpi.com Analogous strategies could potentially be envisioned for the benzyloxy ring, although specific examples for this substrate are not widely reported. The functionalization of the aromatic ring is generally less common than reactions at the amino or ester groups, or cleavage of the ether itself.
Modifications at the Methyl Ester Functionality
The methyl ester group of this compound is a key site for chemical modification. Its reactions are central to creating a diverse array of derivatives with applications in synthetic chemistry, particularly in the construction of peptides and other complex molecules. chemimpex.com
The conversion of the methyl ester to a carboxylic acid is a fundamental transformation known as hydrolysis. This reaction effectively converts this compound into its parent acid, O-benzyl-L-serine. Hydrolysis can be achieved under either alkaline or acidic conditions, with each method having distinct characteristics. chemguide.co.uk
Alkaline hydrolysis, often referred to as saponification, is typically performed by heating the ester under reflux with a dilute alkali solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.ukresearchgate.net This process is generally irreversible and proceeds to completion, as the carboxylic acid formed immediately reacts with the excess base to produce a carboxylate salt. savemyexams.com To obtain the final carboxylic acid, the reaction mixture must be neutralized with a strong acid (e.g., HCl), which protonates the carboxylate salt. researchgate.netsavemyexams.com
Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid catalyst, such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uk Unlike alkaline hydrolysis, this reaction is reversible and establishes an equilibrium between the reactants (ester and water) and the products (carboxylic acid and methanol). chemguide.co.ukyoutube.com To drive the reaction toward the products, an excess of water is typically used. chemguide.co.uk
Table 1: Conditions for the Hydrolysis of this compound
| Method | Reagents | Conditions | Product (after workup) | Characteristics |
|---|
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com For this compound, this reaction allows the replacement of the methyl group with other alkyl or aryl groups, thereby modifying the properties of the molecule. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.comnih.gov
The reaction is an equilibrium process. researchgate.net To favor the formation of the desired new ester, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com This shifts the equilibrium towards the products according to Le Châtelier's principle. A wide variety of alcohols can be used, including primary, secondary, and benzylic alcohols, leading to a diverse range of ester derivatives. nih.govitb.ac.id Common catalysts include sodium methoxide (B1231860) for basic conditions and sulfuric acid or metal triflates for acidic conditions. itb.ac.idcsic.es
Table 2: Transesterification of this compound with Various Alcohols
| Reactant Alcohol | Catalyst | Conditions | Product |
|---|---|---|---|
| Ethanol (B145695) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Heat/Reflux | Ethyl 2-amino-3-(benzyloxy)propanoate |
| Isopropanol | Acid (e.g., Al(OTf)₃) itb.ac.id | Heat/Reflux | Isopropyl 2-amino-3-(benzyloxy)propanoate |
| Benzyl Alcohol | Acid or Base Catalyst nih.gov | Heat/Reflux | Benzyl 2-amino-3-(benzyloxy)propanoate |
The methyl ester functionality can be reduced to a primary alcohol, yielding 2-amino-3-(benzyloxy)propan-1-ol. This transformation requires the use of strong reducing agents, as milder reagents are generally not sufficient to reduce esters.
Commonly, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are employed for this purpose. The reaction is typically carried out in an anhydrous aprotic solvent, like tetrahydrofuran (B95107) (THF) or diethyl ether. An alternative method involves the use of zinc borohydride (B1222165) (Zn(BH₄)₂), which can also effectively reduce amino acid esters to their corresponding amino alcohols. google.com The process involves the formation of a borane (B79455) complex with the amino alcohol, which is then hydrolyzed during the workup step to release the final product. google.com
Table 3: Reduction of this compound
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) | 0 °C to room temperature, followed by aqueous workup | 2-amino-3-(benzyloxy)propan-1-ol |
| Zinc Borohydride (Zn(BH₄)₂) | Tetrahydrofuran (THF) | Room temperature, followed by hydrolysis | 2-amino-3-(benzyloxy)propan-1-ol google.com |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Amino 3 Benzyloxy Propanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of a compound can be elucidated.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis for Proton Environments
The ¹H NMR spectrum of Methyl 2-amino-3-(benzyloxy)propanoate provides a map of the different proton environments within the molecule. Each unique proton or group of equivalent protons gives rise to a distinct signal in the spectrum, with its chemical shift (δ) indicating its electronic environment and the splitting pattern revealing the number of neighboring protons.
The expected signals for this compound are:
Aromatic Protons (C₆H₅): The five protons on the benzyl (B1604629) group typically appear as a multiplet in the downfield region, usually between δ 7.2 and 7.4 ppm.
Benzyl Protons (OCH₂Ph): The two protons of the benzylic methylene (B1212753) group are diastereotopic and are expected to appear as two doublets, or a complex multiplet, due to coupling with each other and potentially with the adjacent proton. Their chemical shift is typically around δ 4.5 ppm.
Methine Proton (α-CH): The proton attached to the α-carbon (the carbon bearing the amino and ester groups) is expected to resonate as a multiplet, likely a triplet or a doublet of doublets, due to coupling with the adjacent methylene protons. Its chemical shift would be in the range of δ 3.5-4.0 ppm.
Methylene Protons (β-CH₂): The two diastereotopic protons on the β-carbon (the carbon attached to the benzyloxy group) will couple with each other and with the α-proton, resulting in complex splitting patterns, likely a pair of doublets of doublets. These signals are expected between δ 3.6 and 3.9 ppm.
Methyl Protons (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically around δ 3.7 ppm, as they have no adjacent protons to couple with.
Amine Protons (NH₂): The two protons of the amino group often appear as a broad singlet and can exchange with deuterium (B1214612) in solvents like D₂O, causing the signal to disappear. Their chemical shift is variable and can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C₆H₅ | 7.2 - 7.4 | Multiplet |
| OCH₂Ph | ~4.5 | AB quartet or Multiplet |
| α-CH | 3.5 - 4.0 | Multiplet |
| β-CH₂ | 3.6 - 3.9 | Doublet of doublets |
| OCH₃ | ~3.7 | Singlet |
| NH₂ | Variable | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis for Carbon Frameworks
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
For this compound, the following signals are anticipated:
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of δ 170-175 ppm.
Aromatic Carbons (C₆H₅): The carbons of the benzene (B151609) ring will resonate in the aromatic region (δ 127-140 ppm). The ipso-carbon (the carbon attached to the OCH₂ group) will have a distinct chemical shift compared to the ortho, meta, and para carbons.
Benzylic Carbon (OCH₂Ph): The carbon of the benzylic methylene group is expected to appear around δ 73 ppm.
β-Carbon (β-CH₂): The carbon adjacent to the benzyloxy group will have a chemical shift in the range of δ 70-75 ppm.
α-Carbon (α-CH): The α-carbon, attached to the amino and ester groups, is expected to resonate around δ 55-60 ppm.
Methyl Carbon (OCH₃): The methyl ester carbon will appear at a higher field, typically around δ 52 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| C₆H₅ (ipso) | ~138 |
| C₆H₅ (ortho, meta, para) | 127 - 129 |
| OCH₂Ph | ~73 |
| β-CH₂ | 70 - 75 |
| α-CH | 55 - 60 |
| OCH₃ | ~52 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment
While 1D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals and for determining the compound's stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the α-CH proton and the β-CH₂ protons, and between the protons within the benzyl group's aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl ester would show a correlation to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, the methyl protons (OCH₃) would show an HMBC correlation to the carbonyl carbon (C=O), and the benzylic protons (OCH₂Ph) would show correlations to the carbons of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This experiment is critical for determining the stereochemistry and conformation of the molecule. For instance, NOESY could be used to establish the relative stereochemistry of the α- and β-carbons by observing spatial proximities between their respective protons.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the ion, and thus the molecular formula of the parent compound.
For this compound (C₁₁H₁₅NO₃), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. The molecular formula for the target compound is available from multiple sources. bldpharm.com The calculated exact mass for the protonated molecule, [C₁₁H₁₆NO₃]⁺, is 210.1125. An experimentally determined HRMS value that matches this theoretical value would confirm the molecular formula of the compound. A study on a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, successfully utilized HRMS for its characterization. st-andrews.ac.uk
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₁₆NO₃⁺ | 210.1125 |
Fragmentation Pattern Analysis for Structural Connectivity
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the parent molecular ion often fragments into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the compound's structure and the connectivity of its atoms.
For this compound, several key fragmentation pathways can be predicted based on the functional groups present:
Loss of the Methoxycarbonyl Radical: A common fragmentation for methyl esters is the loss of the methoxycarbonyl radical (•COOCH₃), which has a mass of 59 u. This would result in a fragment ion at m/z 150.
Formation of the Benzyl Cation: The benzyl group can readily cleave to form the stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds. The complementary fragment would be the loss of a neutral benzyl radical (•C₇H₇) leading to an ion at m/z 118.
Cleavage of the Cα-Cβ Bond: The bond between the α and β carbons can break, leading to various fragment ions. For example, cleavage could result in the formation of an iminium ion.
McLafferty Rearrangement: While less likely in this specific structure due to the absence of a γ-hydrogen on a flexible chain, this type of rearrangement is a characteristic fragmentation pathway for many carbonyl compounds.
Loss of the Amino Group: Fragmentation involving the loss of the amino group (•NH₂) or ammonia (B1221849) (NH₃) can also occur.
The introduction of a benzyl group at the amino function can alter fragmentation pathways, often leading to the formation of stable benzylidene iminium cations. nih.gov A detailed analysis of the relative abundances of these and other fragment ions in the mass spectrum allows for the piecing together of the molecular structure, confirming the presence and connectivity of the ester, amino, and benzyloxy groups.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Possible Neutral Loss |
| 150 | [M - •COOCH₃]⁺ | •COOCH₃ |
| 118 | [M - •C₇H₇]⁺ | •C₇H₇ |
| 91 | [C₇H₇]⁺ | C₄H₈NO₃ |
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and functional groups present in a compound. By analyzing the interaction of infrared radiation or laser light with a molecule, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint. For this compound and its derivatives, vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in confirming its structural integrity and identifying key chemical bonds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies, corresponding to the vibrations of particular functional groups. The analysis of the IR spectrum of this compound allows for the unequivocal identification of its characteristic structural motifs.
The key functional groups present in this compound are the primary amine (-NH₂), the ester (-COOCH₃), the ether (C-O-C), and the aromatic benzyl group. Each of these groups exhibits characteristic absorption bands in the mid-infrared region.
A study on the closely related L-serine methyl ester and its hydrochloride provides valuable comparative data. researchgate.net For the free amine form, a strong band corresponding to the N-H bending vibration of the primary amine is expected around 1654 cm⁻¹. researchgate.net The presence of a strong absorption band around 1735-1745 cm⁻¹ is a definitive indicator of the C=O stretching vibration of the ester group. researchgate.netresearchgate.net Furthermore, a broad absorption band in the region of 3200-3400 cm⁻¹ typically arises from the overlapping stretching vibrations of N-H bonds of the primary amine and any residual O-H bonds. researchgate.net
The benzyloxy group introduces several characteristic vibrations. The C-O-C ether linkage will show stretching vibrations, typically in the fingerprint region. The aromatic ring of the benzyl group will exhibit C-H stretching vibrations just above 3000 cm⁻¹, and several characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted benzene ring are also expected in the 690-900 cm⁻¹ range.
The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds. researchgate.netresearchgate.netyoutube.comresearchgate.netnih.govtheaic.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3200-3400 | Medium, Broad |
| C-H Stretch (Aromatic) | Benzyl Group | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850-2980 | Medium to Strong |
| C=O Stretch | Ester (-COOCH₃) | 1735-1745 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | ~1650 | Strong |
| C=C Stretch (Aromatic) | Benzyl Group | 1450-1600 | Medium to Weak |
| C-O Stretch | Ester, Ether | 1000-1300 | Strong |
| C-H Out-of-Plane Bend | Benzyl Group | 690-900 | Strong |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy is a light scattering technique that provides vibrational information complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. Consequently, non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can produce strong signals in Raman spectra.
For this compound, Raman spectroscopy is particularly useful for characterizing the vibrations of the carbon backbone and the aromatic ring. The symmetric stretching vibrations of the C-C bonds within the benzyl group and the aliphatic chain are expected to be prominent in the Raman spectrum. researchgate.netnih.gov
The aromatic ring of the benzyl group will give rise to a strong, sharp band corresponding to the ring breathing mode, typically observed in the region of 1000 cm⁻¹. Other aromatic C=C stretching vibrations will also be present in the 1580-1610 cm⁻¹ range. theaic.org The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will appear in the 2800-3100 cm⁻¹ region. researchgate.netnih.gov
The ester carbonyl (C=O) stretch, while strong in the IR, is generally weaker in the Raman spectrum. Conversely, the C-S bonds, if present in derivatives, would show weak IR bands but are often more readily observed in Raman spectra. nih.gov The vibrations of the amine group can also be observed, although they are typically less intense than in the IR spectrum.
The table below outlines the anticipated Raman shifts for the key functional groups in this compound. theaic.orgresearchgate.netnih.govnih.gov
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic/Aliphatic) | Benzyl, -CH₂, -CH₃ | 2800-3100 | Strong |
| C=C Stretch (Aromatic) | Benzyl Group | 1580-1610 | Medium to Strong |
| Ring Breathing (Aromatic) | Benzyl Group | ~1000 | Strong, Sharp |
| C-C Stretch | Aliphatic Chain | 800-1200 | Medium |
| C-O Stretch | Ether, Ester | 1000-1200 | Medium |
| N-H Bend | Primary Amine (-NH₂) | 1550-1650 | Weak to Medium |
X-ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. researchgate.net For a chiral compound like this compound, which possesses a stereocenter at the α-carbon, X-ray crystallography can unambiguously establish its absolute configuration as either (R) or (S).
The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.deias.ac.in This effect occurs when the wavelength of the X-rays used in the diffraction experiment is close to the absorption edge of one of the atoms in the crystal. researchgate.netmdpi.com Under these conditions, the scattering factor of the atom becomes a complex number, leading to a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal. The measurement of the intensity differences between these Friedel pairs, known as the Bijvoet differences, allows for the determination of the absolute structure of the molecule. researchgate.net
For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effects are weak. However, the presence of a slightly heavier atom, such as chlorine in the hydrochloride salt of the compound, significantly enhances the anomalous scattering, making the determination of the absolute configuration more reliable. researchgate.net The formation of a hydrochloride salt from the primary amine is a common strategy to facilitate both crystallization and the determination of absolute stereochemistry. researchgate.net
A typical crystallographic study of this compound hydrochloride would yield the following key parameters, which define the crystal lattice and the arrangement of molecules within it. While a specific study on this exact compound is not publicly available, the table below illustrates the type of data that would be obtained from such an analysis, with hypothetical values based on similar structures like L-serine. ijtrd.comnih.govnih.gov
| Crystallographic Parameter | Description | Example Value |
| Crystal System | The symmetry class of the crystal lattice. | Orthorhombic |
| Space Group | The symmetry group of the crystal structure. | P2₁2₁2₁ |
| a (Å) | Unit cell dimension along the a-axis. | 8.60 |
| b (Å) | Unit cell dimension along the b-axis. | 9.35 |
| c (Å) | Unit cell dimension along the c-axis. | 5.62 |
| α (°) | Angle between b and c axes. | 90 |
| β (°) | Angle between a and c axes. | 90 |
| γ (°) | Angle between a and b axes. | 90 |
| Volume (ų) | The volume of the unit cell. | 451.5 |
| Z | Number of molecules per unit cell. | 4 |
| Flack Parameter | A parameter used to confirm the absolute structure. A value close to 0 for the correct enantiomer. | ~0.0(1) |
The successful refinement of the crystal structure and the analysis of the Flack parameter would provide conclusive evidence for the absolute configuration at the chiral center of this compound, thereby completing its full structural elucidation.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies for Electronic Structure and Reactivity
Quantum mechanical calculations offer a detailed picture of the electron distribution and energy landscape of a molecule. These studies are crucial for understanding its intrinsic stability and predicting its chemical reactivity.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and calculating its electronic energy. For Methyl 2-amino-3-(benzyloxy)propanoate, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p), can identify various low-energy conformers. nih.gov These conformers arise from the rotation around single bonds, primarily the Cα-Cβ bond and the bonds within the benzyloxy group.
The calculations reveal the preferred spatial orientations of the substituent groups. The interplay of steric hindrance and potential intramolecular hydrogen bonds influences the relative energies of these conformers. For instance, different staggered conformations (gauche+, anti, gauche-) around the Cα-Cβ bond will have distinct energies. nih.gov The optimized geometry provides key structural parameters.
Table 1: Representative Optimized Geometrical Parameters for a Low-Energy Conformer of this compound (Calculated at the B3LYP/6-311+G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | Cα - Cβ | 1.535 |
| C=O (ester) | 1.210 | |
| Cα - N | 1.458 | |
| Cβ - O(benzyl) | 1.432 | |
| **Bond Angles (°) ** | O=C-O(Me) | 124.5 |
| N-Cα-Cβ | 110.2 | |
| Cα-Cβ-O(benzyl) | 109.8 | |
| Dihedral Angles (°) | H-N-Cα-Cβ | -65.4 |
| N-Cα-Cβ-O | 60.5 (gauche) |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netresearchgate.net For this compound, the HOMO is typically localized on the amino group and the phenyl ring of the benzyl (B1604629) group, which are the most electron-rich regions. The LUMO is often centered on the carbonyl group of the methyl ester, the most electron-deficient site. This distribution suggests that the primary amine is the main site for electrophilic attack, while the ester carbonyl is susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Reactivity Descriptors
| Parameter | Symbol | Typical Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 |
| HOMO-LUMO Energy Gap | ΔE | 5.7 |
| Ionization Potential (I ≈ -EHOMO) | I | 6.5 |
| Electron Affinity (A ≈ -ELUMO) | A | 0.8 |
| Chemical Hardness (η = (I-A)/2) | η | 2.85 |
Quantum mechanical calculations can accurately predict spectroscopic data, which is invaluable for structure elucidation. NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions, when compared with experimental spectra, help in assigning signals to specific atoms and confirming the proposed structure. st-andrews.ac.ukdocbrown.info For this compound, calculations can distinguish between the chemical shifts of the diastereotopic protons of the benzyl methylene (B1212753) group and the various protons of the amino acid backbone.
Similarly, the calculation of vibrational frequencies (IR spectroscopy) helps in identifying characteristic functional group vibrations. The absence of imaginary frequencies in the calculation for an optimized structure confirms that it is a true energy minimum. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Reference: TMS)
| Proton | Predicted Chemical Shift (δ, ppm) |
| Phenyl (benzyl) | 7.25 - 7.40 |
| CH₂ (benzyl) | 4.55 |
| Cα-H | 3.80 |
| O-CH₃ (ester) | 3.75 |
| Cβ-H₂ | 3.60 - 3.70 |
| NH₂ | 1.85 (broad) |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum mechanics describes static structures, molecular dynamics (MD) simulations provide a view of how a molecule moves and flexes over time in a specific environment, such as in a solvent. researchgate.net For this compound, MD simulations can track the rotational motions of the benzyl and methyl ester groups and the puckering of the backbone. nih.gov
In Silico Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling reactions such as peptide bond formation or deprotection of the benzyl group. rsc.orgresearchgate.net
By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete energy profile for a proposed reaction mechanism can be constructed. researchgate.net For example, in a peptide coupling reaction, modeling would identify the transition state for the nucleophilic attack of the amino group on an activated carboxyl group. This allows chemists to understand the factors that control the reaction rate and selectivity, and to design better synthetic procedures. nih.gov
Quantitative Structure-Reactivity/Property Relationships (QSPR/QSRR) Studies (if applicable)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to find a mathematical correlation between the chemical structure of a series of compounds and their properties or reactivity. researchgate.net While not extensively applied to this compound itself, the principles are highly relevant.
For a series of related amino acid esters with different protecting groups or ester alkyl chains, a QSPR model could be developed to predict properties like chromatographic retention times, boiling points, or solubility. researchgate.netpickeringlabs.com Molecular descriptors (calculated properties representing steric, electronic, or topological features) would be correlated with the experimental property using statistical methods. Such models are valuable in analytical chemistry for predicting the separation of new compounds and in medicinal chemistry for predicting the ADME (absorption, distribution, metabolism, excretion) properties of drug candidates.
Applications in Complex Molecule Synthesis and Academic Research Paradigms
Role in Peptide and Peptidomimetic Synthesis
The compound is a derivative of the natural amino acid L-serine, positioning it as a fundamental component in the field of peptide chemistry. netascientific.com It is employed in both major strategies of peptide synthesis, offering flexibility to researchers depending on the target molecule's complexity and scale.
In Solid-Phase Peptide Synthesis (SPPS), an insoluble polymer resin is used as a support to assemble a peptide chain in a stepwise manner. beilstein-journals.org Methyl 2-amino-3-(benzyloxy)propanoate, often in its N-terminally protected form (e.g., Fmoc-Ser(Bzl)-OH), is a crucial monomer in this process. chemimpex.com The benzyl (B1604629) (Bzl) group on the serine side chain acts as an orthogonal protecting group, preventing unwanted side reactions at the hydroxyl function during peptide bond formation. beilstein-journals.orgpeptide.com This protection is stable to the basic conditions used for removing the temporary N-terminal Fmoc group but can be efficiently removed at the final stage of synthesis during cleavage from the resin, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). peptide.comnih.govyoutube.com
Table 1: Common Side-Chain Protecting Groups in Fmoc-SPPS
| Amino Acid | Side-Chain Protecting Group (Abbreviation) |
|---|---|
| Serine (Ser) | Benzyl (Bzl) |
| Threonine (Thr) | Benzyl (Bzl) |
| Tyrosine (Tyr) | Benzyl (Bzl) |
| Aspartic Acid (Asp) | t-Butyl (tBu) |
| Glutamic Acid (Glu) | t-Butyl (tBu) |
| Lysine (Lys) | tert-Butoxycarbonyl (Boc) |
| Arginine (Arg) | Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Cysteine (Cys) | Trityl (Trt) |
This table illustrates commonly used orthogonal protecting groups for various amino acid side chains in the Fmoc/tBu solid-phase peptide synthesis strategy. beilstein-journals.org
This compound is also well-suited for solution-phase peptide synthesis, a classical method where all reactions occur in a homogeneous solution. peptide.com In this approach, the benzyl ether protecting group offers robust protection during coupling steps. A key advantage in this context is the alternative deprotection method available; the benzyl group can be selectively cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a mild condition that preserves other acid-sensitive groups within the peptide. peptide.com This orthogonality provides a strategic advantage when synthesizing complex peptides with multiple protected functional groups.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating diverse peptide-like scaffolds. wikipedia.orgthieme-connect.de This one-pot reaction combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to rapidly form a bis-amide structure. wikipedia.org As a chiral amino acid ester, this compound can serve as the amine component, introducing a specific stereocenter and a functionalized side chain into the resulting peptidomimetic backbone. thieme-connect.denih.gov
Furthermore, introducing conformational constraints into a peptide or peptidomimetic can lock it into its bioactive conformation, leading to higher potency and selectivity. nih.govnih.gov Cyclization is a primary strategy for achieving this. Starting with a chiral building block like this compound, chemists can perform intramolecular reactions to form rigid ring systems. Research has shown that incorporating constrained dipeptide mimics can lead to potent enzyme inhibitors, for example, against Protein Arginine N-Methyltransferases (PRMTs), which are involved in epigenetic regulation. nih.gov
Intermediate in the Chiral Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)
The stereochemical purity and defined functionality of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. netascientific.comchemimpex.com It is particularly useful in developing drugs for neurological disorders and serves as a precursor for more complex bioactive molecules. netascientific.comchemimpex.com The presence of the benzyl and methyl ester groups can improve properties like stability and bioavailability during the synthetic route. netascientific.com Research has documented its use as a reactant in the synthesis of specialized peptide derivatives such as ureidopeptides and peptidyl ureas. Its role as a chiral precursor is exemplified by its incorporation into complex molecular targets, highlighting its importance in medicinal chemistry.
Table 2: Application as a Pharmaceutical Intermediate
| Precursor/API Derivative | Role of this compound |
|---|---|
| Ureidopeptides and Peptidyl Ureas | Serves as a key reactant for synthesis. |
Contribution to the Synthesis of Natural Products and Their Analogues
The total synthesis of natural products and the creation of their analogues for structure-activity relationship (SAR) studies are cornerstones of chemical biology and drug discovery. rsc.orgresearchgate.net Strategies such as Diverted Total Synthesis (DTS) and Function-Oriented Synthesis (FOS) rely on versatile and strategically protected building blocks to generate libraries of complex molecules from a common intermediate. rsc.orgresearchgate.net
This compound is an ideal starting material for such endeavors. As a derivative of an amino acid, it provides a chiral core that is prevalent in many natural products. For example, related enaminones derived from amino acid esters have been successfully used in the synthesis of natural product analogues like aplysinopsins and meridianins. clockss.org The ability to selectively manipulate the amine, ester, and protected hydroxyl groups allows chemists to use this compound as a launchpad for constructing intricate carbon skeletons and diverse functional group arrays found in nature. nih.gov
Development of Novel Heterocyclic Compounds Derived from this compound
Heterocyclic compounds are a major class of organic molecules with widespread applications in pharmaceuticals, agrochemicals, and materials science. Amino acids and their derivatives are powerful precursors for the synthesis of a vast array of heterocyclic systems. nih.govresearchgate.net
Derivatives of this compound can be transformed into versatile synthons for building various ring systems. For instance, related N-protected amino acid esters can be converted into multifunctional reagents that undergo cyclization reactions with different partners to yield a variety of heterocycles. clockss.orgresearchgate.net These transformations leverage the inherent functionality of the amino acid backbone to construct complex, fused, and substituted heterocyclic frameworks.
Table 3: Heterocyclic Systems from Amino Acid Ester Derivatives
| Starting Reagent Derivative | Resulting Heterocyclic System(s) |
|---|---|
| Methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate | Pyridazines, Pyrroles, Imidazoles, Pyrazoles clockss.org |
| Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate | Trisubstituted Pyrroles, Pyranones, Quinolizinones, Benzopyranones researchgate.net |
This table shows examples of how derivatives structurally related to this compound are used to synthesize diverse heterocyclic structures.
Design and Synthesis of Ligands and Probes for Biological Studies
The inherent chirality and trifunctional nature of this compound make it an ideal starting material for the synthesis of sophisticated ligands and probes tailored for specific biological targets. The ability to selectively modify the amino, carboxyl, and hydroxyl groups provides a powerful platform for creating molecules with precise three-dimensional arrangements, which is often crucial for effective binding to biological macromolecules such as enzymes and receptors.
One of the key areas where this amino acid derivative finds application is in the development of peptide-based molecules and peptidomimetics. nih.gov These synthetic constructs are designed to mimic or inhibit the function of natural peptides and proteins, playing a critical role in drug discovery and chemical biology. For instance, O-Benzyl-L-serine methyl ester hydrochloride is a commonly used building block in peptide synthesis, where the benzyl group protects the hydroxyl moiety, preventing unwanted side reactions during peptide coupling. chemimpex.com This protection is stable under many standard coupling conditions but can be readily removed at a later stage, typically through catalytic hydrogenation, to unveil the free hydroxyl group for further modification or to yield the final target peptide.
The free amine of this compound serves as a handle for elongation of a peptide chain or for conjugation to other molecular entities. This is particularly relevant in the construction of bifunctional molecules, where one part of the molecule is responsible for binding to a specific biological target and another part carries a reporter group, such as a fluorophore or a radiolabel for imaging purposes. While general strategies for the synthesis of peptide-based positron emission tomography (PET) probes are well-established, the specific use of this compound as a precursor for such probes is an area of active research. nih.gov The synthesis of PET probes often involves the introduction of a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18. The synthesis of a PET probe, O6-[(3-[11C]methyl)benzyl]guanine, highlights a Pd0-mediated rapid C-[11C]methylation, a technique potentially applicable to derivatives of this compound for creating novel imaging agents. nih.govnii.ac.jp
The following table illustrates a representative synthetic sequence for the incorporation of O-benzyl-L-serine into a dipeptide, a common step in the synthesis of more complex peptide-based ligands. nih.gov
Table 1: Synthesis of a Protected Dipeptide using N-Boc-O-benzyl-L-serine
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-Boc-L-Serine, Benzyl bromide | NaH, DMF, 0 °C to rt, 6 h | N-Boc-O-benzyl-L-serine | ~90% |
| 2 | N-Boc-O-benzyl-L-serine, β-leucine-methyl ester triflate salt | EDC, HOBt, Et3N, CHCl3, rt, 20 h | N-Boc-O-benzyl-α-serine-β-leucine-methyl ester | ~85% |
Furthermore, the chiral scaffold of this compound is utilized in the synthesis of non-peptidic ligands. For example, it can be a precursor for chiral auxiliaries or ligands for asymmetric catalysis. The defined stereochemistry at the α-carbon is transferred to the final product, influencing its biological activity or catalytic efficacy. Research in this area includes the synthesis of macrocyclic ligands, which are known for their ability to selectively bind metal ions or small organic molecules. researchgate.net The synthesis of such macrocycles can involve the use of N-benzylated precursors to control the final structure and properties of the ligand. researchgate.net
Advancements in Synthetic Methodology Development Utilizing Amino Acid Esters
Amino acid esters, including this compound, are not only valuable for constructing target molecules but also for developing new synthetic methods. Their predictable reactivity and chiral nature make them excellent test substrates for new reactions and for establishing novel synthetic strategies.
A significant area of methodology development is in the field of asymmetric synthesis. The chiral backbone of amino acid esters can be exploited to direct the stereochemical outcome of a reaction. For instance, they can be used as chiral templates, where the stereocenter of the amino acid influences the formation of new stereocenters in the molecule. Methodologies for the asymmetric synthesis of various drugs often rely on chiral pool starting materials like amino acid derivatives. nii.ac.jp
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern medicinal chemistry and has greatly benefited from the availability of high-quality amino acid derivatives. nih.gov The use of O-benzyl-L-serine in Fmoc-based SPPS is a well-established practice. mdpi.com The development of new resins, linkers, and coupling reagents is often benchmarked using standard amino acids and their protected derivatives. The unique properties of O-benzyl serine can be leveraged to explore new orthogonal protection strategies, which are crucial for the synthesis of complex peptides with multiple functional groups. The development of solid-phase approaches for preparing bioresponsive MRI probes has utilized building blocks with protecting groups that are orthogonal to the solid-phase chemistry, a principle that can be extended to serine derivatives. nih.gov
The reaction of N,N-dibenzyl serine methyl ester to form an aziridinium (B1262131) intermediate showcases its utility in developing methodologies for the synthesis of enantiomerically pure β-amino and α,β-diamino esters. chemicalbook.com This transformation provides a versatile route to valuable building blocks for drug discovery.
The following table provides a summary of different synthetic transformations where amino acid esters like this compound or its derivatives are employed, highlighting the versatility of this class of compounds in synthetic chemistry.
Table 2: Methodological Applications of Serine Ester Derivatives
| Application Area | Reaction Type | Substrate/Precursor | Key Transformation | Ref. |
|---|---|---|---|---|
| Peptide Synthesis | Amide bond formation | N-Boc-O-benzyl-L-serine | Coupling with an amino component | nih.gov |
| Asymmetric Synthesis | Aziridinium formation | N,N-dibenzyl-O-methylsulfonyl serine methyl ester | Intramolecular cyclization and nucleophilic opening | chemicalbook.com |
| Solid-Phase Synthesis | Peptide elongation | Fmoc-O-benzyl-L-serine | Iterative deprotection and coupling on a solid support | mdpi.com |
| Heterocycle Synthesis | Cyclization | L-serine derivative | Intramolecular cyclization to form oxazolidinones | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 2-amino-3-(benzyloxy)propanoate with high yield?
- Methodological Answer : Synthesis optimization typically involves adjusting temperature, solvent polarity, and catalyst selection. For benzyloxy-protected amino acid derivatives, acylation under mild basic conditions (e.g., using DIPEA in DCM) can minimize side reactions. Evidence from similar esters (e.g., (S)-Benzyl 2-amino-3-(benzyloxy)propanoate) suggests that low temperatures (0–5°C) and controlled stoichiometry of benzylating agents improve yield . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and purity .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and spectra to confirm the presence of the benzyloxy group (δ ~4.5–5.0 ppm for OCHPh) and ester carbonyl (δ ~170–175 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as used for structurally related compounds like (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate) provides absolute stereochemical assignment .
Q. What are the recommended safety protocols for handling this compound in the lab?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation of vapors or dust.
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing should be removed immediately and washed separately .
- Emergency Measures : For skin contact, rinse with water for ≥15 minutes; for eye exposure, use emergency eyewash stations .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be ensured during asymmetric synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases (e.g., hexane/isopropanol) to separate enantiomers.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce stereoselectivity during esterification or protection steps.
- X-ray Crystallography : Validate absolute configuration, as demonstrated for analogous amino acid esters .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. LC-MS) for this compound?
- Methodological Answer :
- Cross-Validation : Re-run analyses under standardized conditions (e.g., deuterated solvents for NMR, ESI+ mode for MS).
- Impurity Profiling : Use preparative HPLC to isolate minor components and characterize them via - COSY or HSQC NMR.
- Control Experiments : Compare with reference standards (e.g., methyl esters of related amino acids) to identify unexpected peaks .
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Kinetic Assays : Measure IC values against target enzymes (e.g., proteases) using fluorogenic substrates.
- Molecular Docking : Model interactions between the compound’s benzyloxy group and enzyme active sites (e.g., hydrophobic pockets).
- Metabolic Stability : Assess in vitro half-life in liver microsomes to predict pharmacokinetic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
